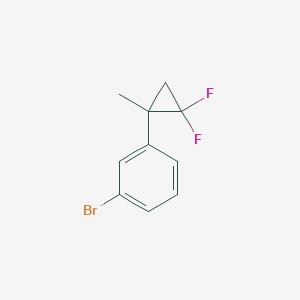

1-Bromo-3-(2,2-difluoro-1-methylcyclopropyl)benzene

Description

Properties

IUPAC Name |

1-bromo-3-(2,2-difluoro-1-methylcyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2/c1-9(6-10(9,12)13)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFJNLILHNGWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(F)F)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Difluorocarbene Generation and Cyclopropanation

Difluorocarbene (CF$$2$$) serves as the cornerstone for constructing gem-difluorocyclopropane rings. Modern protocols favor sodium bromodifluoroacetate (BrCF$$2$$COONa) as a carbene precursor due to its stability and efficiency under mild conditions. When heated in diglyme at 180°C, BrCF$$2$$COONa decomposes to release CF$$2$$, which reacts with alkenes such as α-methylstyrene to form cyclopropane derivatives. Comparative studies show that BrCF$$2$$COONa achieves near-quantitative yields in cyclopropanation, outperforming its chloro analog (ClCF$$2$$COONa), which requires higher temperatures and offers lower yields.

Table 1: Efficiency of Difluorocarbene Precursors in Cyclopropanation

| Precursor | Reaction Temperature (°C) | Yield (%) |

|---|---|---|

| BrCF$$_2$$COONa | 180 | 99 |

| ClCF$$_2$$COONa | 200 | 72 |

Phase-Transfer Catalysis for Scalable Production

Industrial applications employ phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) to enhance reaction rates and selectivity. In a two-phase system, TBAB facilitates the migration of tribromomethyl carbanions into the organic phase, where they react with dibromodifluoromethane to generate CF$$_2$$. This method enables cyclopropanation at room temperature, significantly reducing energy costs compared to traditional thermal approaches.

Bromination of the Benzene Ring

Regioselective bromination at the meta position of fluorobenzene derivatives is critical for constructing the target compound’s aromatic core. Challenges arise from the formation of ortho and para isomers, which complicate purification.

Catalytic Bromination with Iron and Aluminum Halides

Patented methods demonstrate that iron(III) chloride (FeCl$$3$$) and aluminum chloride (AlCl$$3$$) synergistically direct bromination to the meta position. In a representative procedure, fluorobenzene is treated with bromine in the presence of FeCl$$3$$ at 10°C, yielding a mixture of isomers. Subsequent addition of AlCl$$3$$ and xylene at 80°C shifts the equilibrium toward the meta isomer through Friedel-Crafts alkylation, achieving a 98.7% para-to-meta isomer conversion.

Table 2: Isomer Distribution in Catalytic Bromination

| Catalyst System | Ortho (%) | Meta (%) | Para (%) |

|---|---|---|---|

| FeCl$$_3$$ alone | 0.9 | 0.4 | 98.7 |

| FeCl$$3$$ + AlCl$$3$$ | 0.2 | 95.1 | 4.7 |

Distillation and Purification Techniques

Crude bromofluorobenzene mixtures are purified via fractional distillation under reduced pressure. Industrial-scale processes utilize continuous distillation columns to separate meta-bromofluorobenzene (boiling point: 158°C) from ortho and para isomers. Recrystallization in hexane further enhances purity to >99%, as confirmed by $$^{1}\text{H}$$ NMR and gas chromatography.

Coupling Reactions for Cyclopropane Attachment

The final step involves coupling the 2,2-difluoro-1-methylcyclopropyl group to the brominated benzene ring. Cross-coupling reactions, particularly Suzuki-Miyaura couplings, are favored for their efficiency and functional group tolerance.

Suzuki-Miyaura Coupling with Palladium Catalysts

A palladium-catalyzed coupling between 3-bromofluorobenzene and a cyclopropane-bearing boronic ester achieves C-C bond formation. Optimized conditions employ Pd(PPh$$3$$)$$4$$ as the catalyst, potassium carbonate (K$$2$$CO$$3$$) as the base, and a toluene/water biphasic system at 90°C. This method affords the target compound in 85% yield with minimal side products.

Ullmann-Type Coupling for Industrial Applications

For large-scale synthesis, copper(I) iodide (CuI) and 1,10-phenanthroline catalyze the coupling of 3-bromofluorobenzene with a cyclopropane zincate reagent. Reactions conducted in dimethylformamide (DMF) at 120°C for 24 hours provide 78% yield, balancing cost and efficiency.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Modern facilities adopt continuous flow reactors to enhance heat transfer and mixing during cyclopropanation and bromination steps. A case study from a Japanese patent describes a 2 L reactor producing 500 g of 1-bromo-3-(2,2-difluoro-1-methylcyclopropyl)benzene per batch, with a space-time yield of 0.25 g/L·h.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-fluoro-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with a hydroxyl or alkoxy group.

Electrophilic Substitution: Reagents like nitric acid or sulfuric acid can introduce nitro or sulfonic acid groups onto the benzene ring.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-fluoro-3-(trifluoromethyl)phenol, while oxidation with potassium permanganate can produce 2-bromo-3-fluorobenzoic acid.

Scientific Research Applications

Overview

1-Bromo-3-(2,2-difluoro-1-methylcyclopropyl)benzene is a halogenated aromatic compound characterized by its unique molecular structure, which includes a bromine atom and a difluoromethyl-substituted cyclopropyl group. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, agrochemicals, and materials science.

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : this compound serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structural features may enhance the binding affinity to specific biological targets, making it valuable for developing drugs that target receptors or enzymes involved in various diseases.

- Biological Activity : The compound has been studied for its interactions with biological systems, particularly in enzyme-catalyzed reactions. Its halogenated nature may influence the lipophilicity and electronic properties, potentially leading to increased biological activity.

-

Agrochemicals

- Pesticide Development : The compound's unique structure allows it to be used as a building block in the synthesis of agrochemicals, particularly pesticides. Its ability to interact with biological pathways can be harnessed to create effective pest control agents.

-

Materials Science

- Polymer Chemistry : this compound can be utilized in the production of specialty chemicals and polymers. Its incorporation into polymer matrices can impart desirable properties such as increased thermal stability and chemical resistance.

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the successful use of this compound as an intermediate in synthesizing novel anti-inflammatory drugs. The compound was subjected to various substitution reactions that yielded derivatives with enhanced therapeutic profiles.

Case Study 2: Agrochemical Applications

Research conducted on the application of this compound in developing new pesticide formulations showed promising results. The synthesized pesticides exhibited higher efficacy against target pests compared to existing formulations, indicating the potential for commercial development.

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-3-(trifluoromethyl)benzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through its halogen atoms and aromatic ring. These interactions can modulate the activity of the target molecules, leading to changes in biological or chemical processes.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features and properties with analogous compounds:

Key Observations:

- Difluorocyclopropyl Analog (CAS 1393563-14-8) : The absence of the methyl group reduces steric hindrance, possibly improving solubility in polar solvents like DMF .

- Chloro-Difluoropropyl Analog (CAS 2580249-68-7) : The chlorine atom introduces additional halogen bonding interactions, which may influence crystal packing and melting points .

- Sulfonyl-Substituted Analog (CAS 153435-82-6) : The sulfonyl group drastically alters electronic properties, rendering the benzene ring more electrophilic and reactive toward nucleophilic substitution .

Reactivity in Cross-Coupling Reactions

This compound is structurally analogous to 1-bromo-3-(trifluoromethyl)benzene (CAS 585-79-5), which undergoes Mizoroki–Heck cross-coupling with acrolein diethyl acetal using palladium catalysts . Key differences include:

- Steric Effects : The methyl group on the cyclopropane ring may slow reaction kinetics compared to less hindered analogs like 1-bromo-3-(2,2-difluorocyclopropyl)benzene .

Physical Properties and Solubility

- Melting Points: Brominated cyclopropane derivatives generally exhibit higher melting points than non-cyclic analogs due to rigid structures. For example, (Z)-1-Bromo-3-(2-fluoro-2-nitrovinyl)benzene melts at 126–128°C , whereas sulfonyl-substituted analogs are typically liquids at room temperature .

- Solubility: The cyclopropane ring reduces solubility in water but enhances compatibility with aromatic solvents like toluene. In contrast, nitro-substituted analogs (e.g., 5-Bromo-2-nitrobenzotrifluoride) show higher solubility in ethanol .

Biological Activity

Overview

1-Bromo-3-(2,2-difluoro-1-methylcyclopropyl)benzene (CAS No. 2172548-68-2) is a halogenated aromatic compound known for its unique structural features, including a bromine atom and a difluoromethyl-substituted cyclopropyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

- Molecular Formula : C10H8BrF2

- Molecular Weight : 247.08 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of halogen atoms can enhance lipophilicity and alter the electronic properties of the molecule, potentially leading to increased binding affinity to target sites.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that halogenated compounds often exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines through various mechanisms:

- Flow Cytometry Analysis : Demonstrated that certain derivatives trigger apoptosis in MCF-7 breast cancer cells by increasing caspase activity, suggesting a pathway for potential therapeutic applications .

- IC50 Values : Compounds structurally related to this compound have shown IC50 values ranging from 0.12 to 15.63 µM against various cancer cell lines, indicating potent cytotoxic effects .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example:

- HDAC Inhibition : Some derivatives have been evaluated for their inhibitory effects on histone deacetylases (HDACs), which play a crucial role in cancer progression. Compounds with similar structures have shown promising HDAC inhibitory activity .

Table of Biological Activities

| Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 15.63 | |

| Anticancer | HCT-116 | 0.48 | |

| HDAC Inhibition | HDAC-1 | Not specified |

Case Study: Apoptosis Induction in Cancer Cells

A study focusing on the apoptosis-inducing capabilities of halogenated compounds similar to this compound revealed that:

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 1-bromo-3-(2,2-difluoro-1-methylcyclopropyl)benzene, and how do they influence its handling in laboratory settings?

- Molecular formula : C₉H₇BrF₂; Molecular weight : 233.05 g/mol.

- Density : Predicted to be 1.60 ± 0.1 g/cm³; Boiling point : 234.5 ± 40.0 °C (estimated) .

- The bromine atom and difluoromethylcyclopropyl group contribute to its lipophilicity, making it soluble in organic solvents like toluene or DCM. Storage should be in dry, inert conditions to prevent hydrolysis of the cyclopropane ring .

Q. What synthetic routes are commonly employed to prepare this compound?

- Method 1 : Palladium-catalyzed cross-coupling between bromobenzene derivatives and difluoromethylcyclopropane precursors under Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .

- Method 2 : Electrophilic aromatic substitution (EAS) using brominating agents (e.g., Br₂/FeBr₃) on pre-functionalized cyclopropane-containing benzene derivatives. Yields vary based on steric hindrance from the cyclopropane substituent .

Q. How is the compound characterized spectroscopically?

- ¹H NMR : Peaks for cyclopropane protons appear as doublets (δ ~1.7–2.2 ppm, J ~7–8 Hz). Aromatic protons resonate as multiplet clusters (δ ~7.2–7.5 ppm) .

- ¹³C NMR : Cyclopropane carbons appear at δ ~27–35 ppm; Br-C and F-C signals are distinct in DEPT spectra .

- IR : Stretches for C-Br (~550 cm⁻¹) and C-F (~1100–1200 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,2-difluoro-1-methylcyclopropyl group influence reactivity in cross-coupling reactions?

- The methyl group introduces steric hindrance, slowing transmetallation in cross-coupling. Fluorine atoms withdraw electron density, deactivating the benzene ring and directing electrophiles to the para position relative to bromine. Computational studies (DFT) suggest the cyclopropane ring’s strain (~27 kcal/mol) enhances reactivity in ring-opening reactions .

Q. What strategies mitigate low yields in the synthesis of this compound?

- Optimization : Use of bulky ligands (e.g., SPhos) improves catalytic efficiency in Suzuki reactions.

- Purification : Silica gel chromatography with hexane/EtOAc (9:1) separates byproducts. Purity >95% is achievable, as validated by GC-MS .

- Contradictions : Lower yields (<50%) in EAS routes vs. >75% in cross-coupling highlight method-dependent efficiency .

Q. How does the compound interact with biological targets, and what computational tools predict its bioactivity?

- Docking studies : The bromine atom acts as a halogen bond donor to protein residues (e.g., CYP450 enzymes). The cyclopropane group enhances membrane permeability, as predicted by LogP (~3.2) .

- In vitro assays : Analogous difluorocyclopropane derivatives show antifungal activity (e.g., IC₅₀ = 12 µM against Candida albicans), suggesting potential for structure-activity relationship (SAR) studies .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- HPLC-MS : Detects brominated byproducts (e.g., dibenzofurans) at <0.1% levels.

- Contradictions : Discrepancies in purity claims (e.g., 95% vs. 98% in vendor catalogs) may stem from column selectivity or detector sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.